Chemical Scaffold Distinction: Cyclization Potential vs. Alkane Analog
The target compound's terminal alkyne enables base-catalyzed cyclization to imidazolidinediones, a reaction unattainable with its saturated analog, 1-propyl-3-(m-tolyl)urea (CAS 13143-27-6) [1]. This cyclization forms the basis for creating bioactive heterocycles [1].
| Evidence Dimension | Cyclization Capability |
|---|---|
| Target Compound Data | Capable of base-catalyzed 5-exo-dig cyclization to form imidazolidinediones [1]. |
| Comparator Or Baseline | 1-propyl-3-(m-tolyl)urea (CAS 13143-27-6), a saturated analog with a propyl group. |
| Quantified Difference | Cyclization possible for target compound due to alkyne moiety; impossible for the comparator due to its alkane group. |
| Conditions | Base-catalyzed cyclization reaction as described in Chiu et al., 1979 [1]. |
Why This Matters
Procurement of the alkyne-containing compound is essential for research programs focused on synthesizing cyclic ureas, a major application of this scaffold.
- [1] Chiu SK, Keifer L, Timberlake JW. Synthesis of imidazolidinediones and oxazolidinediones from cyclization of propargylureas and propargyl carbamates. J Med Chem. 1979 Jun;22(6):746-8. PMID: 458826. View Source
